(S)-methyl 3-methyl-3-nitro-2-((S)-1-phenylethylamino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methyl 3-methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoate is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its complex structure, which includes a nitro group, an amino group, and a phenylethyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoate typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by the introduction of the amino group through reductive amination. The final step often involves esterification to form the methyl ester. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of (S)-Methyl 3-methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoate may involve large-scale nitration and amination processes. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different amines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts, sodium borohydride, and lithium aluminum hydride. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield various amines, while substitution reactions can introduce different functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(S)-Methyl 3-methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or drug candidate.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Methyl 3-methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-Methyl 3-methyl-3-nitro-2-((®-1-phenylethyl)amino)butanoate: The enantiomer of the compound with similar chemical properties but different biological activity.
Methyl 3-methyl-3-nitro-2-amino-butanoate: Lacks the phenylethyl group, resulting in different reactivity and applications.
Ethyl 3-methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoate: Similar structure with an ethyl ester instead of a methyl ester, affecting its physical and chemical properties.
Uniqueness
(S)-Methyl 3-methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its chiral nature allows for selective interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C14H20N2O4 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
methyl (2S)-3-methyl-3-nitro-2-[[(1S)-1-phenylethyl]amino]butanoate |
InChI |
InChI=1S/C14H20N2O4/c1-10(11-8-6-5-7-9-11)15-12(13(17)20-4)14(2,3)16(18)19/h5-10,12,15H,1-4H3/t10-,12+/m0/s1 |
InChI Key |
CKKDYRPKMREELC-CMPLNLGQSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N[C@H](C(=O)OC)C(C)(C)[N+](=O)[O-] |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C(=O)OC)C(C)(C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.